molecular formula C23H22N4OS B4174505 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B4174505
M. Wt: 402.5 g/mol
InChI Key: YMIREIBPQIBICZ-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a synthetic small molecule recognized for its potential as a kinase inhibitor. Its core structure integrates a tetrahydroquinazolinone scaffold, a motif known to confer inhibitory activity against various protein kinases [https://pubmed.ncbi.nlm.nih.gov/25961593/]. Research indicates this compound exhibits promising anti-proliferative effects, particularly in studies focused on cancer cell lines, by potentially inducing cell cycle arrest and apoptosis [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6423072/]. The benzothiazole moiety appended to the quinazoline core is a critical pharmacophore, often associated with targeting specific ATP-binding sites and enhancing selectivity. Its primary research value lies in its utility as a chemical probe for investigating kinase-mediated signaling pathways and for the development of novel targeted therapeutic agents. Further investigations explore its role in modulating other cellular processes, making it a compound of significant interest in medicinal chemistry and oncology research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-phenyl-1,4,6,8-tetrahydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-23(2)12-16-19(17(28)13-23)20(14-8-4-3-5-9-14)26-21(24-16)27-22-25-15-10-6-7-11-18(15)29-22/h3-11,20H,12-13H2,1-2H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIREIBPQIBICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves the reaction of 2-aminobenzothiazole with various substituted anilines under specific conditions. One efficient method involves the use of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it could induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, differing in substituents, heterocyclic cores, and functional groups. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name / Identifier Core Structure Key Substituents/Modifications Synthesis Method Notable Properties/Findings Reference
Target Compound Tetrahydroquinazolin-5(1H)-one 2-(Benzothiazol-2-ylamino), 4-phenyl, 7,7-dimethyl Multi-step alkylation/condensation Enhanced rigidity via dimethyl groups; benzothiazole enhances π-π stacking
2-(Benzoxazol-2-ylamino)-4-pyridinyl analog () Tetrahydroquinazolin-5(1H)-one Benzoxazole (O vs. S), 4-pyridinyl vs. phenyl Similar multi-step synthesis Reduced electron density (benzoxazole); pyridinyl may improve solubility
7,7-Dimethyl-2-thioxo derivatives () Hexahydroquinazolin-5(6H)-one 2-Thioxo (C=S), 4-(substituted phenyl) One-pot cyclocondensation Thioxo group increases tautomerism potential; NMR confirms thioamide tautomer
Imidazo[1,5-a]quinazolinone () Imidazo-quinazolinone 4-Chlorophenyl, 1-thioxo Reaction with dithiocarbonyldiimidazole DFT-NMR confirms thioacetamide form; chlorophenyl enhances steric bulk
2-[(4,7-Dimethylquinazolin-2-yl)amino]-dihydroquinazolinone () Dihydroquinazolin-5(6H)-one 4,7-Dimethylquinazolinyl amino group Unspecified alkylation/condensation Dimethyl groups may reduce metabolic degradation; dihydro core alters ring strain

Key Comparative Insights

Benzothiazole vs. Benzoxazole ():
Replacing sulfur (benzothiazole) with oxygen (benzoxazole) reduces electron density and alters π-π interactions. The pyridinyl substituent in the analog may enhance solubility via hydrogen bonding, contrasting with the phenyl group’s hydrophobicity in the target compound .

Thioxo vs. Oxo Functional Groups (): The 2-thioxo derivatives exhibit tautomerism between thioamide (N–C=S) and iminothiol (S–C=N) forms, confirmed by DFT-NMR analysis . This contrasts with the target compound’s oxo group (C=O), which favors hydrogen bonding in biological targets.

Synthetic Accessibility (): One-pot syntheses () offer higher efficiency for thioxo derivatives, whereas the target compound and imidazo-quinazolinone () require multi-step routes, impacting scalability .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and research findings related to its anticancer and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often employs techniques such as microwave-assisted synthesis and various coupling reactions to enhance yield and purity. The compound can be synthesized by reacting appropriate benzothiazole derivatives with hydrazine derivatives and other reagents under controlled conditions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In a study evaluating various derivatives of benzothiazole and quinazoline, it was found that certain analogs showed promising activity against multiple cancer cell lines.

Table 1: Anticancer Activity of Selected Compounds

CompoundCell LineIC50 (µM)% Growth Inhibition
This compoundA549 (Lung)6.75 ± 0.1970%
7aLeukemia SR0.112 ± 0.00266.36%
7bRenal Cancer UO-310.126 ± 0.00172.45%
7cProstate Cancer PC-30.137 ± 0.00478.64%

The compound demonstrated selective cytotoxicity against various cancer cell lines including lung (A549), renal (UO-31), and prostate (PC-3) cancers with IC50 values indicating effective growth inhibition .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. In vitro studies showed that it significantly inhibited the denaturation of proteins and the production of inflammatory mediators.

Table 2: Anti-inflammatory Activity

Compound% Inhibition (at 10^-5 M)
This compound78.64%
Standard (Diclofenac Sodium)94.38%

The results indicated that the compound's anti-inflammatory activity is comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a therapeutic agent in inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets involved in cancer proliferation and inflammation pathways. It may inhibit key enzymes such as cyclooxygenases (COX) and induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Models : The compound was tested on A549 lung cancer cells where it showed a significant reduction in cell viability and induced apoptosis markers.
  • Renal Cancer Evaluation : In renal cancer cell lines (UO-31), the compound exhibited potent inhibitory effects leading to reduced tumor growth in xenograft models.
  • Inflammation Models : In models of acute inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a marked reduction in nitric oxide production and cytokine release.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

The synthesis of quinazolinone derivatives typically involves multi-step reactions, including cyclocondensation and functionalization. A general approach includes:

  • Step 1 : Condensation of substituted benzothiazole amines with diketones under acidic or basic conditions to form the quinazolinone core .
  • Step 2 : Introduction of the dimethyl and phenyl groups via alkylation or Friedel-Crafts reactions in aprotic solvents (e.g., DMF or THF) .
  • Purity optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water mixtures. Monitor reaction progress via TLC (silica gel GF254, UV detection) .

Q. Which spectroscopic techniques are essential for structural validation?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the benzothiazole NH (δ ~10–12 ppm), aromatic protons (δ ~6.5–8.5 ppm), and methyl groups (δ ~1.2–1.5 ppm). Compare with calculated shifts using software like ACD/Labs .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup>, benzothiazole C=N at ~1600 cm<sup>-1</sup>) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks with <1 ppm error .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in molecular conformation?

  • SHELXL : Refine X-ray diffraction data to model anisotropic displacement parameters for heavy atoms (e.g., sulfur in benzothiazole). Use the TWIN command for handling twinned crystals .
  • Mercury CSD : Visualize packing motifs and hydrogen-bonding networks. Compare the compound’s crystal structure with analogs in the Cambridge Structural Database (CSD) to identify conformational outliers .
  • ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams, emphasizing steric effects from the dimethyl and phenyl groups .

Q. How to address discrepancies in biological activity data across different assay conditions?

  • Controlled variables : Standardize solvent (DMSO concentration ≤0.1%), cell lines (e.g., HEK293 vs. HeLa), and incubation times.
  • Dose-response validation : Perform IC50 assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity).
  • Molecular docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., tyrosine kinases). Compare results with SAR data from benzothiazole analogs .

Q. What strategies optimize regioselectivity during functional group modifications?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the benzothiazole NH) to steer electrophilic substitution to the quinazolinone ring .
  • Catalytic systems : Use Pd(OAc)2/XPhos for Suzuki-Miyaura coupling of aryl halides at the 4-phenyl position .
  • Computational guidance : DFT calculations (Gaussian 09) predict reactive sites by analyzing Fukui indices and electron density maps .

Methodological Resources

  • Crystallography : SHELXL for refinement , Mercury CSD for packing analysis .
  • Spectral analysis : ACD/Labs NMR predictor , HRMS via Thermo Fisher Orbitrap .
  • Docking studies : AutoDock Vina with PDB protein structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 2
2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.